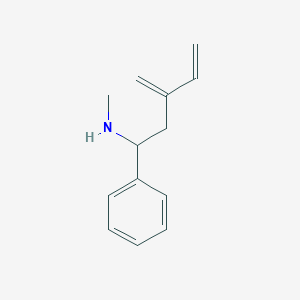![molecular formula C18H18Cl2N2O3S B325361 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325361.png)
2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C18H18Cl2N2O3S It is characterized by the presence of two chlorine atoms, a piperidine ring, and a sulfonyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzamide: Lacks the piperidine and sulfonyl groups, making it less complex.
N-(4-Sulfamoylphenyl)benzamide: Contains a sulfonamide group instead of a sulfonyl group.
4-(1-Piperidinylsulfonyl)aniline: Lacks the dichlorobenzamide core.
Uniqueness
2,4-Dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is unique due to the combination of its dichlorobenzamide core, piperidine ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Propiedades
Fórmula molecular |
C18H18Cl2N2O3S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
Clave InChI |
MVOYZVISXQQWCA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B325281.png)
![N'-[(1-naphthyloxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B325282.png)
![2-(2-methoxyphenoxy)-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B325283.png)
![N'-[(2,4-dichlorophenoxy)acetyl]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B325284.png)

![methyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B325291.png)
![Methyl 2-[(diphenylacetyl)amino]benzoate](/img/structure/B325294.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B325295.png)


![2-{[2-(2,4-Dichlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B325298.png)
![Methyl 4-[2-(2,4-dichlorobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B325299.png)
![3-[4-(5-methyl-1,3-benzothiazol-2-yl)anilino]indol-2-one](/img/structure/B325301.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325302.png)
